CRBN Binding Affinity: Lenalidomide Exhibits ~10-Fold Higher Affinity than Thalidomide
In a direct binding assay using purified CRBN-DDB1 complex, lenalidomide demonstrated an IC50 of approximately 3 μM, compared to ~30 μM for thalidomide. Pomalidomide exhibited a similar IC50 of ~2.1-3 μM. This indicates that lenalidomide binds CRBN with roughly 10-fold higher affinity than the first-generation compound thalidomide, a difference that correlates with its enhanced potency in downstream assays [1].
| Evidence Dimension | CRBN Binding Affinity (IC50) |
|---|---|
| Target Compound Data | ~3 μM |
| Comparator Or Baseline | Thalidomide: ~30 μM; Pomalidomide: ~2.1-3 μM |
| Quantified Difference | Lenalidomide binds CRBN with approximately 10-fold higher affinity than thalidomide. |
| Conditions | In vitro fluorescence-based thermal shift assay using purified human CRBN-DDB1 complex. |
Why This Matters
Higher target binding affinity translates to greater potency and a potentially lower effective dose, which is a critical factor in both preclinical target engagement studies and clinical dose selection.
- [1] Lopez-Girona A, Mendy D, Ito T, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012;26(11):2326-2335. (Original report of the data in abstract form: Blood. 2011;118(21):738.) View Source
